molecular formula C10H12N2O B11913186 (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11913186
M. Wt: 176.21 g/mol
InChI Key: YRELTDGOEVJYLO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of an appropriate aldehyde with an o-phenylenediamine derivative. One common method includes the use of a catalyst such as zinc chloride in ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired quinoxalinone .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(3S)-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELTDGOEVJYLO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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